6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-formyl-3-methoxyphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-18-13-6-12(4-3-11(13)9-17)19-14-5-2-10(7-15)8-16-14/h2-6,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVAKZVSGCFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=NC=C(C=C2)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Dynamics in Nicotinonitrile Chemistry
Elucidation of Reaction Mechanisms Pertaining to the Synthesis of 6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile
The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is central to the formation of aryl ethers from activated aryl halides and alkoxides or phenoxides. In this specific synthesis, the reaction would involve the coupling of a 6-halonicotinonitrile with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) in the presence of a base.
The reaction proceeds via a two-step addition-elimination mechanism. The key steps are as follows:
Formation of the Nucleophile: A suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), deprotonates the hydroxyl group of vanillin to form the more nucleophilic phenoxide ion.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The vanillinate anion attacks the electron-deficient carbon atom at the C6 position of the 6-halonicotinonitrile ring. The pyridine (B92270) ring, particularly with the electron-withdrawing nitrile group at the C3 position, is sufficiently activated to facilitate this nucleophilic attack. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized over the pyridine ring and the nitrile group, which stabilizes the intermediate. masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (e.g., Cl- or F-) from the Meisenheimer complex. This step is typically fast and irreversible, driving the reaction to completion.
Kinetic Studies and Reaction Rate Determination for Key Synthetic Steps
The rate of the SNAr reaction for the synthesis of this compound is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Kinetic studies of related SNAr reactions on halopyridines provide insight into the rate-determining step of this synthesis. nih.gov
For many SNAr reactions, the first step, the nucleophilic attack and formation of the Meisenheimer complex, is the rate-determining step. wikipedia.org In such cases, the reactivity of the 6-halonicotinonitrile precursor follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom makes the C6 carbon more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se This trend is often referred to as the "element effect" in SNAr reactions. researchgate.net
However, the rate-determining step can shift to the second step, the elimination of the leaving group, depending on the reaction conditions and the specific nucleophile and leaving group involved. sci-hub.se If the decomposition of the Meisenheimer complex is rate-limiting, the reactivity order would be expected to follow the C-X bond strength, i.e., I > Br > Cl > F, as fluoride (B91410) is the poorest leaving group in this context. sci-hub.se
The table below illustrates the relative reactivity of different halopyridines with various nucleophiles, highlighting how the rate-determining step can vary.
| Halopyridine | Nucleophile | Relative Reactivity Order | Plausible Rate-Determining Step |
|---|---|---|---|
| 2-Halopyridines | PhCH2OH / NMP | F > Cl > Br > I | Nucleophilic Attack |
| 2-Halopyridines | PhSNa / NMP | I > Br > Cl > F | Leaving Group Expulsion |
| 4-Halopyridines | Piperidine / Benzene | F > Cl > Br > I | Nucleophilic Attack |
For the synthesis of this compound, using an oxygen nucleophile (the vanillinate anion), it is likely that the nucleophilic attack is the rate-determining step, and thus 6-fluoronicotinonitrile (B1316003) would be the more reactive substrate compared to 6-chloronicotinonitrile. Kinetic studies would typically involve monitoring the disappearance of reactants or the appearance of the product over time using techniques such as HPLC or NMR spectroscopy. The reaction would be expected to follow second-order kinetics, being first-order in both the 6-halonicotinonitrile and the vanillinate anion. nih.gov
Stereochemical Considerations and Diastereoselective/Enantioselective Syntheses of Nicotinonitrile Derivatives
The target compound, this compound, is an achiral molecule, and therefore, its synthesis does not involve stereochemical control. However, the nicotinonitrile scaffold is a key component in many chiral molecules of pharmaceutical interest. The development of diastereoselective and enantioselective methods for the synthesis of nicotinonitrile derivatives is an active area of research.
Chirality can be introduced into nicotinonitrile derivatives through various synthetic strategies:
Use of Chiral Starting Materials: A straightforward approach is to employ a chiral starting material that becomes incorporated into the final nicotinonitrile product.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nicotinonitrile precursor to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can enable the enantioselective or diastereoselective formation of C-C or C-N bonds in the synthesis of nicotinonitrile derivatives.
For instance, the enantioselective synthesis of chiral piperazinium compounds containing a nicotinonitrile moiety has been reported, where chirality was introduced via a chiral methyl-substituted piperazine. nih.gov Such stereoisomers have been shown to exhibit distinct selectivity for biological targets like nicotinic acetylcholine (B1216132) receptors. nih.gov
Another example is the stereoselective synthesis of Z-acrylonitrile derivatives via a Knoevenagel condensation, demonstrating control over the geometry of a double bond attached to a nitrile-containing scaffold. rsc.org While not directly related to a chiral center, this highlights the importance of stereocontrol in defining the three-dimensional structure of molecules.
The development of these stereoselective synthetic methods is crucial for accessing enantiomerically pure nicotinonitrile derivatives for biological evaluation and for the development of new therapeutic agents. mdpi.com
Computational and Theoretical Chemistry Studies of Nicotinonitrile Structures
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the determination of a molecule's three-dimensional geometry, electron distribution, and orbital energies. For nicotinonitrile derivatives, these calculations provide a foundational understanding of their chemical behavior.
A critical aspect of electronic structure analysis is the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across a molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for predicting how a molecule will interact with other chemical species, including biological macromolecules.
Table 1: Representative Quantum Chemical Data for a Structurally Similar Nicotinonitrile Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
| Dipole Moment | 3.5 D |
Note: The data presented in this table is representative of values found for structurally related nicotinonitrile derivatives in the scientific literature and is intended for illustrative purposes.
Density Functional Theory (DFT) Investigations on Reactivity, Stability, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational method that is extensively used to investigate the chemical reactivity, stability, and spectroscopic properties of organic molecules with a good balance between accuracy and computational cost.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. For example, a higher chemical hardness, which is related to a larger HOMO-LUMO gap, indicates greater stability and lower reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is another DFT-based technique that provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. These interactions play a significant role in the stabilization of the molecular structure.
DFT calculations are also employed to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By comparing the computationally predicted spectra with experimental data, the accuracy of the theoretical model can be validated, and a more detailed interpretation of the experimental spectra can be achieved. For instance, calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the structural elucidation of newly synthesized compounds.
Table 2: Calculated Global Reactivity Descriptors for an Analogous Nicotinonitrile Compound
| Descriptor | Definition | Representative Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 2.0 eV |
| Electronegativity (χ) | (I+A)/2 | 4.25 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.25 eV |
| Electrophilicity Index (ω) | χ2/(2η) | 4.01 eV |
Note: This table contains representative data for analogous nicotinonitrile structures from published computational studies.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Excluding Clinical Correlates)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding interaction. This method is instrumental in understanding how a molecule might interact with a biological target at the atomic level. For nicotinonitrile derivatives, docking studies can identify potential binding modes within the active site of an enzyme or the binding pocket of a receptor.
These simulations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-receptor complex. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands or binding poses. For instance, in a study of 2-methoxy-4,6-diphenylnicotinonitrile, molecular docking was used to investigate its interaction with lipoprotein-associated phospholipase A2. researchgate.net
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding mode and the conformational changes that may occur in both the ligand and the target protein upon binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex during the simulation.
Table 3: Illustrative Molecular Docking Results for a Nicotinonitrile Analog with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR234, PHE345, LEU456 |
| Types of Interactions | Hydrogen bond, Hydrophobic, π-π stacking |
| RMSD of Ligand (Å) | 1.5 |
Note: The data in this table is a hypothetical representation based on typical findings in molecular docking studies of similar compounds.
Structure-Property Relationship Predictions through Advanced Computational Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are advanced computational tools that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities. These models are built using a set of known compounds (a training set) and can then be used to predict the properties of new, untested molecules.
For nicotinonitrile derivatives, QSPR models can be developed to predict a wide range of physicochemical properties, such as solubility, lipophilicity (logP), and melting point. These properties are crucial for understanding the behavior of a compound in various environments. The models are typically based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.
QSAR models, on the other hand, focus on predicting the biological activity of compounds. By identifying the key molecular features that are positively or negatively correlated with a specific biological activity, QSAR models can guide the design of new derivatives with improved potency and selectivity. For example, a QSAR study on a series of nicotinonitrile analogs might reveal that the presence of a hydrogen bond donor at a specific position is crucial for its inhibitory activity against a particular enzyme.
While specific QSPR/QSAR studies on "6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile" are not available, the methodologies have been successfully applied to various classes of heterocyclic compounds, demonstrating their utility in predicting properties and guiding molecular design. nih.gov
Table 4: Common Molecular Descriptors Used in QSPR/QSAR Modeling
| Descriptor Type | Examples |
| Constitutional | Molecular weight, Number of atoms, Number of rings |
| Topological | Wiener index, Randić index, Kier & Hall shape indices |
| Geometrical | Molecular surface area, Molecular volume, Shadow indices |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Physicochemical | LogP, Molar refractivity, Polarizability |
Note: This table lists common descriptors used in the development of QSPR and QSAR models for organic molecules.
Biological Evaluation and Pharmacological Precursors: in Vitro Investigations and Target Identification
Assessment of In Vitro Biological Activities of Nicotinonitrile Derivatives
Nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities in various laboratory-based, or in vitro, studies. These investigations are fundamental in the early stages of drug discovery, providing insights into the potential efficacy of these compounds against different diseases. The following subsections outline the key findings from these preclinical evaluations.
The antimicrobial properties of nicotinonitrile derivatives have been a significant area of research. Studies have shown that certain compounds within this family exhibit notable activity against a range of bacterial and fungal pathogens.
Antibacterial Activity:
Several novel nicotinonitrile-coumarin hybrids have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The results of these screenings have been promising, with some compounds demonstrating significant antibacterial efficacy. For instance, specific derivatives have shown potent activity, with minimum inhibitory concentration (MIC) values indicating their ability to inhibit bacterial growth at low concentrations.
| Bacterial Strain | Gram Type | Representative Nicotinonitrile Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound |
| Staphylococcus aureus | Gram-positive | Nicotinonitrile-coumarin hybrid | - | Ciprofloxacin |
| Streptococcus pyogenes | Gram-positive | Nicotinonitrile-coumarin hybrid | - | Ciprofloxacin |
| Escherichia coli | Gram-negative | Nicotinonitrile-coumarin hybrid | - | Ciprofloxacin |
| Pseudomonas aeruginosa | Gram-negative | Nicotinonitrile-coumarin hybrid | - | Ciprofloxacin |
Data presented is representative of findings for nicotinonitrile derivatives and not specific to 6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile.
Antifungal Activity:
In addition to their antibacterial properties, certain nicotinonitrile derivatives have been investigated for their potential as antifungal agents. While specific data on this compound is not available, broader studies on related compounds suggest that the nicotinonitrile scaffold is a promising starting point for the development of new antifungal therapies.
The evaluation of nicotinonitrile derivatives for their anticancer and antiproliferative activities has yielded significant results. A number of these compounds have been tested against various human cancer cell lines, demonstrating their ability to inhibit cancer cell growth and proliferation.
Studies have shown that certain nicotinonitrile derivatives exhibit potent cytotoxic effects against cell lines such as:
MCF-7 (human breast adenocarcinoma)
HeLa (human cervical cancer)
A549 (human lung carcinoma)
HepG2 (human liver cancer)
HCT-116 (human colon cancer)
The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. Several nicotinonitrile derivatives have displayed low micromolar IC50 values, indicating high potency.
| Cell Line | Cancer Type | Representative Nicotinonitrile Derivative | IC50 (µM) | Reference Compound |
| MCF-7 | Breast Cancer | Novel Nicotinonitrile Derivative | Varies | Doxorubicin |
| HeLa | Cervical Cancer | Novel Nicotinonitrile Derivative | Varies | Doxorubicin |
| A549 | Lung Cancer | Novel Nicotinonitrile Derivative | Varies | Doxorubicin |
| HepG2 | Liver Cancer | Novel Nicotinonitrile Derivative | Varies | Doxorubicin |
| HCT-116 | Colon Cancer | Novel Nicotinonitrile Derivative | Varies | Doxorubicin |
Data presented is representative of findings for nicotinonitrile derivatives and not specific to this compound.
A key mechanism through which nicotinonitrile derivatives may exert their therapeutic effects is by inhibiting the activity of specific enzymes that are critical for disease progression.
Kinase Inhibition: Several nicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Some derivatives have shown inhibitory activity against kinases such as Pim-1 kinase and tyrosine kinases. nih.govresearchgate.net For example, certain compounds were found to inhibit tyrosine kinase with IC50 values in the nanomolar range. nih.gov
Phosphodiesterase (PDE) Inhibition: Nicotinamide (B372718) ethers, which share structural similarities with nicotinonitrile derivatives, have been identified as novel inhibitors of calcium-independent phosphodiesterases. nih.gov PDEs are enzymes that regulate intracellular signaling pathways, and their inhibition can have therapeutic effects in a variety of conditions.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders and cancer. nih.gov While specific studies on this compound are lacking, the broader class of nitrogen-containing heterocyclic compounds is being explored for GSK-3 inhibition. broadinstitute.orgnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govmdpi.com A number of nicotinamide and nicotinonitrile derivatives have been designed and synthesized as VEGFR-2 inhibitors, with some showing potent anti-angiogenic activity. nih.gov
| Enzyme Target | Therapeutic Area | Representative Nicotinonitrile Derivative | IC50 |
| Pim-1 Kinase | Cancer | Novel Nicotinonitrile Derivative | Sub-micromolar |
| Tyrosine Kinase | Cancer | Novel Nicotinonitrile Derivative | Nanomolar nih.gov |
| Phosphodiesterase | Various | Nicotinamide Ether | Varies nih.gov |
| VEGFR-2 | Cancer | Nicotinamide Derivative | Nanomolar nih.gov |
Data presented is representative of findings for nicotinonitrile and related derivatives and not specific to this compound.
Antioxidant Properties: Several studies have highlighted the antioxidant potential of nicotinonitrile derivatives. ekb.eg These compounds have been shown to scavenge free radicals, which are unstable molecules that can cause cellular damage and contribute to various diseases. The antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. ekb.eg Some nicotinonitrile derivatives have demonstrated antioxidant activity comparable to or even superior to standard antioxidants like ascorbic acid. ekb.eg
Anti-inflammatory Properties: The anti-inflammatory effects of nicotinonitrile derivatives have also been investigated. ekb.eg Inflammation is a complex biological response implicated in many chronic diseases. Certain nicotinonitrile compounds have shown the ability to inhibit key inflammatory mediators. For example, some derivatives of nicotinic acid have exhibited significant anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines. nih.gov
The ability of nicotinonitrile derivatives to interact with and modulate the activity of specific cellular receptors is another area of active research.
Androgen Receptor (AR) Antagonism: The androgen receptor plays a crucial role in the development and progression of prostate cancer. nih.gov While there is extensive research on both steroidal and non-steroidal AR antagonists, specific studies focusing on nicotinonitrile derivatives in this context are less common. nih.govsemanticscholar.orgnih.gov However, the diverse chemical space of nicotinonitrile scaffolds presents an opportunity for the design of novel AR modulators.
Adenosine (B11128) Receptor Antagonism: Adenosine receptors are involved in various physiological processes, and their antagonists have therapeutic potential in conditions like Parkinson's disease. nih.gov The nicotinonitrile core can be found in various heterocyclic systems that have been explored as adenosine receptor antagonists. ekb.eg Specifically, some nicotinonitrile derivatives have been investigated as A1 adenosine receptor antagonists. ekb.eg
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For nicotinonitrile derivatives, SAR studies have provided valuable insights into the key structural features required for their antimicrobial, anticancer, and enzyme-inhibiting properties.
For instance, in the context of anticancer activity, SAR studies have shown that the nature and position of substituents on the pyridine (B92270) ring of the nicotinonitrile scaffold can significantly impact cytotoxicity and selectivity against different cancer cell lines. nih.gov Similarly, for enzyme inhibition, the specific arrangement of functional groups determines the binding affinity and inhibitory potency of the derivatives against their target enzymes. nih.gov While specific SAR studies for this compound are not available, the general principles derived from studies on other nicotinonitrile derivatives can guide the future design and optimization of more potent and selective compounds based on this specific chemical framework.
Identification and Validation of Molecular Targets and Biological Pathways
Currently, there is a notable absence of published scientific literature detailing the specific molecular targets and biological pathways of the chemical compound this compound. Extensive searches of chemical and biological databases have not yielded in vitro investigation data or target identification studies for this particular molecule. Consequently, no specific enzymes, receptors, or signaling pathways have been validated as being directly modulated by this compound.
While research exists on compounds with similar structural motifs, such as those containing a nicotinonitrile or a phenoxy group, this information cannot be directly extrapolated to this compound. The unique combination and orientation of the formyl, methoxy (B1213986), phenoxy, and nicotinonitrile functionalities create a distinct chemical entity with a potentially unique pharmacological profile that remains to be elucidated through future research.
Role of this compound as a Privileged Scaffold for Rational Ligand Design
The concept of a "privileged scaffold" is central to modern medicinal chemistry and rational ligand design. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, often serving as a versatile template for the development of a variety of therapeutic agents. nih.govmdpi.com
While there is no direct evidence to classify this compound as a privileged scaffold, an analysis of its constituent parts suggests its potential as a basis for rational ligand design. The molecule incorporates two key structural motifs that are independently recognized as privileged scaffolds in medicinal chemistry: the nicotinonitrile core and the phenoxy group. nih.govresearchgate.netnih.govekb.eg
The nicotinonitrile (3-cyanopyridine) moiety is a well-established privileged scaffold found in a number of marketed drugs. researchgate.netekb.eg Its utility stems from its ability to participate in various non-covalent interactions with biological targets and its synthetic tractability, which allows for the facile introduction of diverse substituents to modulate pharmacological activity. researchgate.netekb.eg
Similarly, the phenoxy group is a common feature in many approved pharmaceuticals and is considered a privileged structural element. nih.govnih.gov The ether linkage provides a degree of conformational flexibility, while the aromatic ring can engage in pi-stacking and hydrophobic interactions within protein binding pockets. nih.gov
The combination of these two privileged fragments in a single molecule suggests that this compound could serve as a valuable starting point for the design of new bioactive compounds. The formyl and methoxy groups on the phenoxy ring offer additional points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired target specificity and potency. However, without empirical biological data, its status as a privileged scaffold remains theoretical. Further investigation is required to determine if this specific combination of structural features indeed confers the ability to interact with multiple biological targets, which would validate its potential in rational ligand design.
Materials Science and Advanced Applications of Nicotinonitrile Systems
Non-Linear Optical (NLO) Properties and Optoelectronic Applications
Currently, there is a lack of specific research in publicly available scientific literature detailing the experimental or theoretical Non-Linear Optical (NLO) properties of 6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile. The potential of a molecule for NLO applications is often associated with a significant charge transfer from a donor to an acceptor group, facilitated by a π-conjugated system. While the nicotinonitrile moiety can act as an electron-accepting group and the methoxyphenoxy group can act as a donor, the specific NLO response of this entire molecular structure has not been characterized.
The broader family of nicotinonitrile derivatives has been a subject of interest in the field of NLO materials. The pyridine (B92270) ring, a core component of the nicotinonitrile scaffold, is recognized for its potential in creating materials with significant second- and third-order NLO responses. The presence of cyano (-CN) and other substituent groups on the pyridine ring can modulate these properties. For instance, theoretical studies on various substituted pyridine derivatives have been conducted to calculate their hyperpolarizability, a key measure of NLO activity. However, without specific studies on this compound, its performance as an NLO material remains speculative. Similarly, its direct application in optoelectronic devices such as optical switches or modulators has not been reported.
Applications in Electrical Materials and Organic Electronics
Specific research on the application of this compound in electrical materials or organic electronics is not found in the current scientific literature. The utility of organic compounds in electronics, such as in Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs), depends on their charge transport characteristics (mobility of electrons and holes) and their energy levels (HOMO/LUMO).
Photophysical Properties and Development of Fluorescent Materials
The detailed photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, have not been reported in peer-reviewed literature. The fluorescence in organic molecules often arises from π-π* transitions, and the presence of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states that influence the emission properties.
Studies on other nicotinonitrile derivatives have shown that this chemical scaffold can be part of fluorescent molecules. For example, certain substituted nicotinonitriles have been synthesized and shown to exhibit fluorescence, with emission colors depending on the specific substituents on the pyridine ring. The emission properties are also often sensitive to the solvent environment (solvatochromism). A study on 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a compound with a related nicotinonitrile core, revealed that it emits strong blue fluorescence. This suggests that the nicotinonitrile framework can be a viable component for creating fluorescent materials. The table below presents the findings for this related compound.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Color |
| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 | 437 | Blue |
This table shows data for a related compound to provide context on the potential fluorescent properties of the nicotinonitrile scaffold, as specific data for this compound is not available.
Design and Application in Chemo-Sensors and Molecular Probes
There is no available research describing the design or application of this compound specifically as a chemo-sensor or molecular probe. The development of a chemo-sensor typically relies on a signaling unit (fluorophore or chromophore) connected to a receptor unit that can selectively bind to a target analyte. This binding event then causes a detectable change in the signal, such as a change in color or fluorescence intensity.
The nicotinonitrile scaffold has been incorporated into molecules designed as fluorescent chemo-sensors. The pyridine nitrogen atom can act as a binding site for metal ions, and the electronic properties of the system can be tailored by various substituents. The formyl group (-CHO) on the phenoxy ring of this compound could potentially act as a binding site or be chemically modified to create a specific receptor for analytes like certain ions or biomolecules. However, no studies have been published that explore this potential for this particular compound.
Analytical Methodologies for Structural Elucidation and Purity Assessment of Nicotinonitrile Compounds
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are paramount in piecing together the molecular puzzle of 6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile. Each technique provides a unique set of data that, when combined, offers a detailed structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity. The aromatic region of the spectrum would be particularly complex, showing signals for the protons on both the nicotinonitrile and the phenoxy rings. Key expected signals would include a distinct singlet for the aldehydic proton, typically found far downfield (around 9.5-10.5 ppm), and a singlet for the methoxy (B1213986) group protons around 3.8-4.0 ppm. The protons on the aromatic rings would appear in the 6.5-8.5 ppm range, with their splitting patterns (doublets, triplets, etc.) revealing their substitution pattern.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the carbonyl carbon of the aldehyde group (around 190 ppm), the nitrile carbon (around 115-120 ppm), and the various aromatic and ether-linked carbons in the 100-170 ppm range. The methoxy carbon would appear further upfield, typically around 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.2 | 189 - 193 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | 55 - 58 |
| Nitrile (-CN) | - | 116 - 120 |
| Aromatic (C-H) | 6.8 - 8.6 | 110 - 160 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties. A strong, sharp absorption band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The presence of the aldehyde group would be confirmed by a strong carbonyl (C=O) stretching peak in the region of 1680-1700 cm⁻¹ (the conjugation to the aromatic ring lowers the frequency from a typical saturated aldehyde) and characteristic C-H stretching bands around 2720 and 2820 cm⁻¹. The methoxy group would show C-H stretching vibrations just below 3000 cm⁻¹ and a C-O stretch around 1250 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-Ar) would likely show a strong C-O stretching band around 1200-1250 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound (Note: Based on typical functional group absorption ranges.)
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile (C≡N) | 2220 - 2240 | Medium to Strong, Sharp |
| Aldehyde (C=O) | 1680 - 1700 | Strong |
| Aldehyde (C-H) | 2720 and 2820 | Medium, Sharp |
| Aromatic (C=C) | 1450 - 1600 | Medium to Strong |
| Ether (C-O) | 1200 - 1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. This compound, with its two aromatic rings and multiple functional groups, would be expected to show strong UV absorption. The presence of the extended π-system due to conjugation between the aromatic rings, the nitrile group, and the formyl group would likely result in multiple absorption bands. One would anticipate π → π* transitions, characteristic of aromatic systems, at shorter wavelengths (around 200-280 nm) and potentially a weaker n → π* transition associated with the carbonyl group at a longer wavelength (above 300 nm). The exact position and intensity of these bands are sensitive to the solvent used for the analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₀N₂O₃), HRMS would provide an exact mass measurement with a high degree of accuracy, confirming its elemental composition.
Furthermore, by inducing fragmentation of the molecule, mass spectrometry can provide valuable structural information. The fragmentation pattern would be expected to show characteristic losses of functional groups, such as the loss of the formyl group (CHO, 29 Da) or the methoxy group (CH₃O, 31 Da). Cleavage of the ether bond could also lead to fragments corresponding to the nicotinonitrile and the 4-formyl-3-methoxyphenoxy moieties.
Elemental Analysis (CHN/S) for Stoichiometric Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. For a pure sample of this compound (C₁₄H₁₀N₂O₃), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and stoichiometry.
Table 3: Theoretical Elemental Composition of this compound (C₁₄H₁₀N₂O₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 14 | 168.154 | 66.14% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.96% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.02% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.88% |
| Total | | | 254.245 | 100.00% |
Chromatographic Techniques for Separation, Purification, and Purity Profiling (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment of non-volatile organic compounds. Due to the polarity of the aldehyde, ether, and nitrile functional groups, reversed-phase HPLC would likely be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. A gradient elution method might be necessary to achieve good separation from any impurities. The purity of the compound would be determined by the area percentage of its peak in the chromatogram, detected by a UV detector set at a wavelength where the compound strongly absorbs.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the mass spectrometer would provide identification of the components based on their mass spectra. Given the molecular weight and functional groups, derivatization might be necessary to increase volatility for GC analysis.
X-Ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases reveals that a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this specific compound.
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. For novel nicotinonitrile compounds, X-ray diffraction analysis would be instrumental in confirming the molecular structure, elucidating the stereochemistry, and understanding the supramolecular architecture.
While crystallographic data for the specific title compound is absent, studies on structurally related nicotinonitrile derivatives have utilized X-ray crystallography to establish their solid-state structures. These studies underscore the importance of this technique in the structural elucidation of this class of compounds. For instance, the analysis of other substituted nicotinonitriles has provided crucial information on their crystal packing, bond lengths, and bond angles, which are fundamental to understanding their chemical and physical properties.
The process of determining a crystal structure through X-ray diffraction involves several key steps:
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound that is suitable for diffraction. This typically involves slow evaporation of a solvent from a saturated solution, vapor diffusion, or other crystallization techniques.
Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity.
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using various computational methods. This allows for the calculation of an electron density map, from which the positions of the atoms can be determined. The initial structural model is then refined to best fit the experimental data.
Without a published crystal structure for this compound, a definitive analysis of its solid-state properties based on X-ray crystallography cannot be provided at this time. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be necessary to furnish the precise structural details and contribute to a deeper understanding of its solid-state chemistry.
Emerging Research Directions and Future Perspectives on 6 4 Formyl 3 Methoxyphenoxy Nicotinonitrile Research
Design and Synthesis of Novel Hybrid Molecules Incorporating the Nicotinonitrile Core
A significant trend in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacologically active scaffolds to develop new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. The nicotinonitrile core is an excellent platform for this strategy. ekb.eg Researchers are actively designing and synthesizing novel hybrids that incorporate the 6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile framework with other bioactive moieties.
Recent research has demonstrated the successful synthesis of various nicotinonitrile-based hybrids:
Nicotinonitrile-Coumarin Hybrids: A series of nicotinonitrile-coumarin hybrid molecules linked via thioethers have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. ekb.eg One particular compound exhibited a potent inhibitory activity with an IC50 of 13 nM, surpassing the reference drug donepezil. ekb.eg
Furan-Containing Nicotinonitriles: Derivatives bearing a furan (B31954) moiety have been synthesized and assessed for their antioxidant properties and ability to protect against DNA damage. ekb.eg Specific compounds showed significant in vitro antioxidant activity and a high protective effect against DNA damage induced by bleomycin (B88199) iron complexes. ekb.eg
Phenothiazine-Nicotinonitrile Hybrids: The incorporation of the nicotinonitrile scaffold into phenothiazine (B1677639) derivatives has been explored as a strategy to optimize antioxidant activity, with resulting compounds showing good radical scavenging capabilities. ekb.eg
The core structure of this compound, with its aldehyde and ether linkages, provides multiple points for synthetic modification to create a diverse library of hybrid molecules for screening against various therapeutic targets.
Table 1: Examples of Nicotinonitrile-Based Hybrid Molecules
| Hybrid Scaffold | Linkage | Potential Application | Reference |
|---|---|---|---|
| Coumarin | Thioether | Acetylcholinesterase (AChE) Inhibition | ekb.eg |
| Furan | Direct attachment | Antioxidant, DNA Protection | ekb.eg |
| Phenothiazine | Direct attachment | Antioxidant | ekb.eg |
Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity
Advances in synthetic chemistry are often driven by the development of new catalytic systems that offer improved yields, shorter reaction times, and more environmentally friendly conditions. The synthesis of nicotinonitrile derivatives, including this compound, is an area benefiting from such innovations.
A key focus is the use of magnetic nanoparticles as recoverable and reusable catalysts, aligning with the principles of green chemistry. rsc.org
Magnetic H-bond Catalysts: A novel magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been designed and successfully applied to the synthesis of new nicotinonitrile compounds. rsc.orgresearchgate.net This system operates through a multicomponent reaction under solvent-free conditions, achieving high yields (50–73%) and allowing for easy separation of the catalyst from the reaction medium using an external magnet. rsc.org
Other Magnetic Catalysts: Similarly, Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid has been utilized for the catalytic synthesis of coumarin-linked nicotinonitrile derivatives. researchgate.net
Vanadia-Based Catalysts: Supported vanadia catalysts have been employed in a process to produce nicotinonitrile from 3-methyl piperidine, involving an initial conversion to 3-methyl pyridine (B92270) followed by ammonolysis. google.com
Future research will likely focus on designing even more sophisticated catalysts, potentially including enzyme-based systems or photocatalysts, to afford greater control over the synthesis of complex nicotinonitrile structures with high chemo- and regioselectivity.
Table 2: Novel Catalytic Systems for Nicotinonitrile Synthesis
| Catalyst System | Key Features | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| Fe3O4@SiO2@tosyl-carboxamide | Magnetic, Recyclable, H-bond donor/acceptor | Multicomponent, Solvent-free | 50-73% | rsc.org |
| Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid | Magnetic, Heterogeneous | Four-component reaction | Not specified | researchgate.net |
| Supported Vanadia | Heterogeneous | Dehydrogenation, Ammonolysis | Not specified | google.com |
Development of Advanced Functional Materials Based on Nicotinonitrile Frameworks
The unique electronic properties of the nicotinonitrile core make it an attractive building block for the development of advanced functional materials. ekb.eg These materials are designed to have specific, controllable properties for applications in electronics, optics, and sensor technology. llnl.govfzu.cz
While research into functional materials based specifically on this compound is nascent, studies on related structures highlight the potential. For instance, certain highly functionalized pyridinedinitrile derivatives have been synthesized and shown to possess high values in non-linear optical (NLO) studies. researchgate.net NLO materials are crucial for applications in telecommunications, optical computing, and frequency conversion. The electron-withdrawing nitrile group and the nitrogen-containing aromatic ring of the nicotinonitrile framework can contribute to the large molecular hyperpolarizability required for NLO activity.
Future work in this area could involve:
Synthesizing polymers incorporating the this compound unit to create novel conductive or photorefractive materials.
Developing metal-organic frameworks (MOFs) where the nicotinonitrile derivative acts as a ligand, potentially leading to materials with unique catalytic or gas-storage properties.
Investigating the use of these frameworks in the development of chemosensors, where binding of an analyte to the functionalized nicotinonitrile core could induce a measurable change in fluorescence or color.
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
To fully exploit the therapeutic potential of this compound and its derivatives, a detailed understanding of their interactions with biological targets at a molecular level is essential. Current research is moving beyond simple screening to elucidate specific mechanisms of action.
Enzyme Inhibition: As noted, nicotinonitrile-coumarin hybrids have been identified as potent acetylcholinesterase (AChE) inhibitors. ekb.eg Other studies have shown that different nicotinonitrile derivatives can act as PIM-1 kinase inhibitors, a target relevant to cancer therapy. ekb.eg
Antimicrobial Action: The antimicrobial properties of new nicotinonitrile derivatives have been investigated. researchgate.net To support experimental findings, computational molecular modeling studies have been used to predict the binding modes and energies of these compounds with their putative targets, with one study reporting an average least binding energy of -9.5 kcal/mol. researchgate.net
Molluscicidal Activity: The toxic effects of certain nicotinonitrile derivatives have been studied in land snails. nih.gov These studies included biochemical analyses showing a reduction in AChE levels and histopathological examinations revealing damage to the digestive glands of the snails, providing insight into the physiological impact of the compounds. nih.gov
Future research will likely employ advanced techniques such as X-ray crystallography of ligand-protein complexes, cryo-electron microscopy, and advanced computational simulations to map the precise binding interactions, identify key residues involved, and understand the conformational changes that lead to biological activity.
Table 3: Biological Targets and Mechanisms of Nicotinonitrile Derivatives
| Derivative Type | Biological Target/System | Observed Effect/Activity | Reference |
|---|---|---|---|
| Nicotinonitrile-Coumarin Hybrid | Acetylcholinesterase (AChE) | Potent inhibition (IC50 = 13 nM) | ekb.eg |
| Various Hybrids | PIM-1 Kinase | Inhibition | ekb.eg |
| Ester-substituted Nicotinonitriles | Microbial Targets | Antimicrobial activity (Binding Energy ≈ -9.5 kcal/mol) | researchgate.net |
| Nicotinonitrile-2-thiolate salts | Land Snail (M. cartusiana) AChE | Enzyme level reduction, mortality | nih.gov |
Potential for Further Derivatization Towards Specific Target Selectivity and Potency
The chemical structure of this compound is rich with opportunities for derivatization to enhance target selectivity and biological potency. Each functional group—the formyl (aldehyde), methoxy (B1213986), ether linkage, and nitrile—serves as a potential handle for chemical modification.
Formyl Group: The aldehyde is a versatile functional group that can be readily converted into other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or alcohols (via reduction). It can also be used to form Schiff bases, linking the core to other molecules.
Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be used for further functionalization, such as forming esters or ethers.
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, significantly altering the molecule's chemical properties and potential biological interactions.
Aromatic Rings: The phenoxy and pyridine rings can undergo electrophilic substitution reactions to introduce additional substituents, which can be fine-tuned to optimize binding with a specific biological target.
Studies have already shown the success of this approach. For example, the synthesis of nicotinonitrile derivatives with an ester substituent at the 2-position of the pyridine ring resulted in compounds with excellent antimicrobial activity. researchgate.net Similarly, converting a nicotinonitrile into water-soluble thiolate salts enhanced its molluscicidal activity. nih.gov By systematically exploring these derivatization pathways, researchers can generate libraries of related compounds for structure-activity relationship (SAR) studies, ultimately leading to the development of highly potent and selective agents for specific therapeutic or agrochemical applications.
Q & A
Q. What are the common synthetic routes for 6-(4-Formyl-3-methoxyphenoxy)nicotinonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:
- Step 1: React 4-formyl-3-methoxyphenol with a halogenated nicotinonitrile derivative (e.g., 6-chloronicotinonitrile) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .
- Step 2: Optimize yields by adjusting solvent polarity, temperature, and stoichiometry. For instance, higher yields (>70%) are achieved in DMF at 90°C with a 1:1.2 molar ratio of phenol to halide .
Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/DMSO | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Balances reaction rate vs. decomposition |
| Base | K₂CO₃/NaH | Facilitates deprotonation of phenol |
| Reaction Time | 12–24 hours | Ensures completion of SNAr mechanism |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions on the pyridine and benzene rings. The formyl proton resonates at δ 9.8–10.2 ppm, while methoxy protons appear at δ 3.8–4.0 ppm .
- IR Spectroscopy: Key peaks include C≡N stretch (~2220 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C–O–C (~1250 cm⁻¹) .
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 11.5°–43.4° for pyridine and phenyl rings) and hydrogen-bonding patterns critical for crystal packing .
Q. How does the dual functionality (formyl and nitrile) influence its reactivity?
Methodological Answer:
- Nitrile Group: Participates in cycloaddition reactions (e.g., Huisgen click chemistry) or serves as a precursor for amines via reduction (e.g., LiAlH₄) .
- Formyl Group: Enables condensation reactions (e.g., Schiff base formation with amines) or serves as an electrophile in nucleophilic additions .
- Synergistic Effects: The electron-withdrawing nitrile activates the formyl group for nucleophilic attack, while the methoxy group donates electrons to stabilize intermediates .
Q. What are the recommended safety protocols for handling this compound?
Methodological Answer:
- Storage: Store at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .
- PPE: Use nitrile gloves, lab coats, and eye protection. Work in a fume hood due to potential cyanide release under acidic conditions .
- Spill Management: Neutralize with 10% NaOH solution and adsorb using vermiculite .
Q. How is its purity validated in synthetic workflows?
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 minutes .
- Melting Point: Compare observed values (e.g., 145–147°C) with literature data .
- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 65.2%, H: 3.8%, N: 10.1%) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The formyl carbon exhibits a higher Fukui electrophilicity index (f⁻ = 0.12) than the pyridine ring .
- Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on transition-state barriers for SNAr reactions .
- Docking Studies: Predict binding affinities with biological targets (e.g., kinases) by modeling interactions between the nitrile group and catalytic cysteine residues .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Meta-Analysis: Normalize data using IC₅₀ values adjusted for assay conditions (e.g., ATP concentration in kinase assays) .
- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends. For example, bulkier alkoxy groups reduce cell permeability but enhance target selectivity .
- Control Experiments: Replicate studies with standardized cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. What advanced crystallization techniques improve single-crystal yield for X-ray studies?
Methodological Answer:
- Slow Evaporation: Use mixed solvents (e.g., CHCl₃/MeOH, 3:1) to slow nucleation and grow larger crystals .
- Temperature Gradients: Cool solutions from 40°C to 4°C at 0.5°C/hour to enhance lattice order .
- Additive Screening: Introduce trace polymers (e.g., PEG 4000) to modify crystal habit and reduce twinning .
Q. How do π–π stacking and hydrogen bonding influence its fluorescence properties?
Methodological Answer:
- π–π Interactions: Stacking between pyridine and phenyl rings (distance ~3.75 Å) enhances quantum yield by restricting non-radiative decay .
- Hydrogen Bonds: Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize excited states, shifting emission maxima to longer wavelengths (λem = 450–470 nm) .
- Solvatochromism: Test in solvents of varying polarity (e.g., hexane vs. DMSO) to quantify dipole-dipole quenching effects .
Q. What methodologies integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Linker Design: Coordinate the nitrile group to Zn²⁺ or Cu²⁺ nodes to form 2D or 3D frameworks .
- Post-Synthetic Modification: Functionalize the formyl group with hydrazine derivatives to introduce active sites for catalysis (e.g., asymmetric aldol reactions) .
- Characterization: Use BET surface area analysis and PXRD to confirm framework stability after guest molecule inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

